molecular formula C15H20N6O2S B2404901 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415624-84-7

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2404901
CAS No.: 2415624-84-7
M. Wt: 348.43
InChI Key: SCOQRVIMJQFZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the morpholinyl and thiomorpholinyl groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but initial studies suggest it may influence signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-methanone
  • [4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-ethanone

Uniqueness

Compared to similar compounds, 4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to the presence of the thiomorpholinyl group. This additional functional group may confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-11-16-17-13-2-3-14(18-21(11)13)20-4-7-23-12(10-20)15(22)19-5-8-24-9-6-19/h2-3,12H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQRVIMJQFZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.